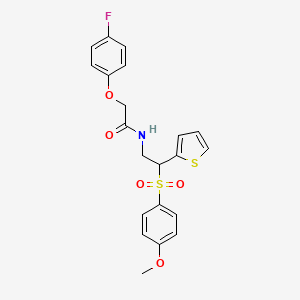

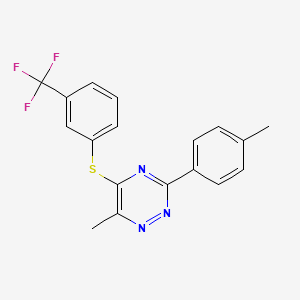

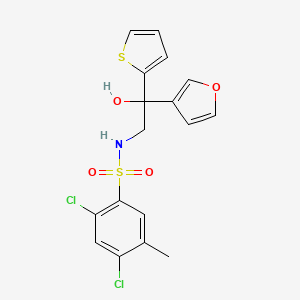

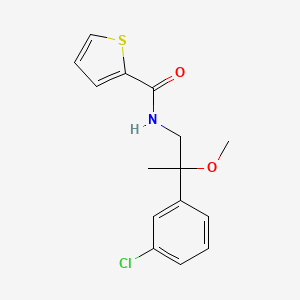

Morpholino(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholino compounds are versatile and used in various fields ranging from drug development to material synthesis. They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

While specific synthesis information for this compound is not available, morpholine derivatives are synthesized through various intra- and intermolecular reactions . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications

Synthesis and Structural Analysis

Morpholino compounds, including those with thiophen-2-ylsulfonyl piperidin-2-yl)methanone structures, have been extensively studied for their unique chemical properties and potential bioactivities. For instance, the synthesis and structural elucidation of such compounds have been explored to understand their antiproliferative activities and structural conformations. A notable study describes the preparation of a morpholino compound and its evaluation for antiproliferative activity. The structural characterization included IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, revealing its crystallization in the monoclinic system and the stability provided by inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

Enzyme Inhibitory Activities

Further research has focused on the enzyme inhibitory activities of morpholino and thiophene-based heterocyclic compounds. One study designed and evaluated a series of such compounds for their in vitro enzyme inhibitory activities against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Among these, certain compounds demonstrated significant inhibitory activity, with molecular docking studies providing insights into the interactions at the enzyme active sites (Cetin et al., 2021).

Catalytic Applications

Morpholino compounds have also been investigated for their catalytic applications. A particular study highlighted the chemoselective N-heterocyclic carbene-catalyzed cross-benzoin reactions facilitated by morpholinone- and piperidinone-derived triazolium salts. This research emphasized the importance of the fused ring in triazolium salts for achieving high yields in these reactions (Langdon et al., 2014).

Anticancer Activities

Another important area of application is in the development of anticancer agents. Compounds featuring the morpholino moiety have been synthesized and tested for their antitumor activities. For example, a study synthesized a morpholino derivative and tested its inhibitory effects on various cancer cell lines, showing promising results that could lead to further pharmacological developments (Tang & Fu, 2018).

properties

IUPAC Name |

morpholin-4-yl-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S2/c17-14(15-7-9-20-10-8-15)12-4-1-2-6-16(12)22(18,19)13-5-3-11-21-13/h3,5,11-12H,1-2,4,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHLVYYOBATDSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2744534.png)